molecular formula C18H19N3O2S B2806952 2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine CAS No. 882231-97-2

2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine

Cat. No.: B2806952
CAS No.: 882231-97-2
M. Wt: 341.43
InChI Key: HDBBQYILLQZSFM-UHFFFAOYSA-N
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Description

2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine is a chemical compound with a complex structure, often used in various scientific research applications

Preparation Methods

The synthesis of 2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine typically involves multiple steps, starting with the preparation of the core pyrazole structure. The process often includes electrophilic aromatic substitution reactions to introduce the ethylbenzenesulfonyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which 2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine include other sulfonyl-substituted pyrazoles and related aromatic compounds. These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(4-ethylphenyl)sulfonylphenyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-3-14-4-8-16(9-5-14)24(22,23)17-10-6-15(7-11-17)21-18(19)12-13(2)20-21/h4-12H,3,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBBQYILLQZSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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